

A Comprehensive Technical Guide to 3-(2-Nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2-Nitrophenoxy)propanoic acid

Cat. No.: B1361564

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Nitrophenyl)propanoic acid is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry. Belonging to the classes of nitroaromatic compounds and carboxylic acids, its unique electronic and structural features make it a versatile precursor for a variety of more complex molecular architectures, including nitrogen-containing heterocycles which are prevalent in biologically active compounds.^[1] This guide provides an in-depth analysis of its nomenclature, synthesis, physicochemical properties, and applications, offering a technical resource for professionals in research and development.

IUPAC Nomenclature and Structural Elucidation

The correct and systematic naming of a chemical entity is fundamental for unambiguous scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules to achieve this.

Determination of the IUPAC Name

The structure of the molecule consists of a three-carbon propanoic acid chain where a hydrogen atom on the third carbon is substituted with a 2-nitrophenyl group. According to IUPAC nomenclature rules for carboxylic acids, the carboxyl group is assigned the highest priority and its carbon is designated as position 1 of the parent chain.^{[2][3][4]} The longest

continuous carbon chain containing this group is a three-carbon chain, hence the parent name "propanoic acid".^{[2][4]} The phenyl ring, substituted with a nitro group at its second position (ortho position), is attached to the third carbon of the propanoic acid chain. Therefore, the systematic IUPAC name for this compound is 3-(2-nitrophenyl)propanoic acid.^[5]

Common synonyms for this compound include 2-Nitrobenzenepropanoic acid, o-nitrohydrocinnamic acid, and β -(o-nitrophenyl)propionic acid.^{[5][6]}

Structural Diagram

The following diagram illustrates the chemical structure and the numbering scheme used for IUPAC nomenclature.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from the malonate intermediate to the final product.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures. Step 1: Hydrolysis and Decarboxylation

- Combine 164.2 g of diethyl (2-nitrophenylmethyl)-1,3-propanedioate with 1 L of acetic acid and 1 L of 20% aqueous hydrochloric acid in a round-bottom flask equipped with a reflux condenser.
- Heat the mixture to reflux and maintain for 16 hours.
- Cool the reaction mixture to ambient temperature.
- Concentrate the mixture under reduced pressure to obtain a residue.

Step 2: Work-up and Purification

- To the residue, add 450 mL of water and stir.
- Add 450 mL of 10% aqueous sodium hydroxide solution and stir for one hour.
- Extract the mixture with four 450 mL portions of diethyl ether. Discard the organic layers.
- Acidify the aqueous layer with hydrochloric acid.
- Extract the acidified aqueous layer with three 300 mL portions of diethyl ether.
- Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield a solid residue.
- Dissolve the solid in 200 mL of toluene with heating.
- Stir the solution for 16 hours while allowing it to cool to ambient temperature, resulting in a slurry.
- Cool the slurry to 10°C and collect the solid by filtration.
- Wash the solid with pentane to yield 74.2 g of 3-(2-nitrophenyl)propanoic acid.

Mechanistic Insights and Rationale

The synthesis is a classic example of the hydrolysis and decarboxylation of a substituted malonic ester. [7][8][9]

- Hydrolysis: The use of a strong acid catalyst (HCl) in an aqueous acetic acid medium facilitates the hydrolysis of the two ester groups of diethyl (2-nitrophenylmethyl)-1,3-propanedioate to the corresponding dicarboxylic acid, 2-(2-nitrophenylmethyl)malonic acid. [10][11] Acetic acid serves as a co-solvent to ensure miscibility of the reactants. [11]*
- Decarboxylation: The resulting β -keto acid (in this case, a substituted malonic acid) is thermally unstable and readily undergoes decarboxylation upon heating, where one of the carboxyl groups is eliminated as carbon dioxide to form the final product. [7][9]*
- Work-up: The initial basic wash with sodium hydroxide deprotonates the carboxylic acid, making it water-soluble and allowing for the removal of any non-acidic organic impurities through extraction with diethyl ether. Subsequent acidification protonates the carboxylate, rendering the product insoluble in water and extractable into diethyl ether.

- Purification: Recrystallization from toluene is a standard method for purifying solid organic compounds. The choice of toluene is based on its ability to dissolve the compound at high temperatures and its lower solvating power at cooler temperatures, allowing for the formation of pure crystals upon cooling.

Physicochemical and Analytical Characterization

A comprehensive understanding of a compound's properties is crucial for its application.

Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₉ NO ₄	[5][12]
Molecular Weight	195.17 g/mol	[5]
Melting Point	111-112 °C	
Appearance	Solid	
XLogP3	1.5	[5]

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of 3-(2-nitrophenyl)propanoic acid is expected to show characteristic absorption bands for the functional groups present.

- O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹. [13][14][15][16]* C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710 and 1760 cm⁻¹. [13][14][16]* N-O Stretch (Nitro Group): Two strong absorptions, typically around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).
- C-O Stretch (Carboxylic Acid): An absorption in the region of 1320-1210 cm⁻¹. [15] Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed structural information. The expected chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the carboxylic acid.
- ¹H NMR: Protons on the aromatic ring would appear in the aromatic region (typically 7.0-8.5 ppm), with the nitro group causing a downfield shift of adjacent protons. The methylene

protons of the propanoic acid chain would appear as multiplets in the aliphatic region. The acidic proton of the carboxyl group would be a broad singlet, often far downfield.

- ^{13}C NMR: The carbonyl carbon of the carboxylic acid would be significantly downfield (around 170-180 ppm). The aromatic carbons would appear in the 120-150 ppm range, with the carbon attached to the nitro group being deshielded. The aliphatic carbons would be found in the upfield region of the spectrum.

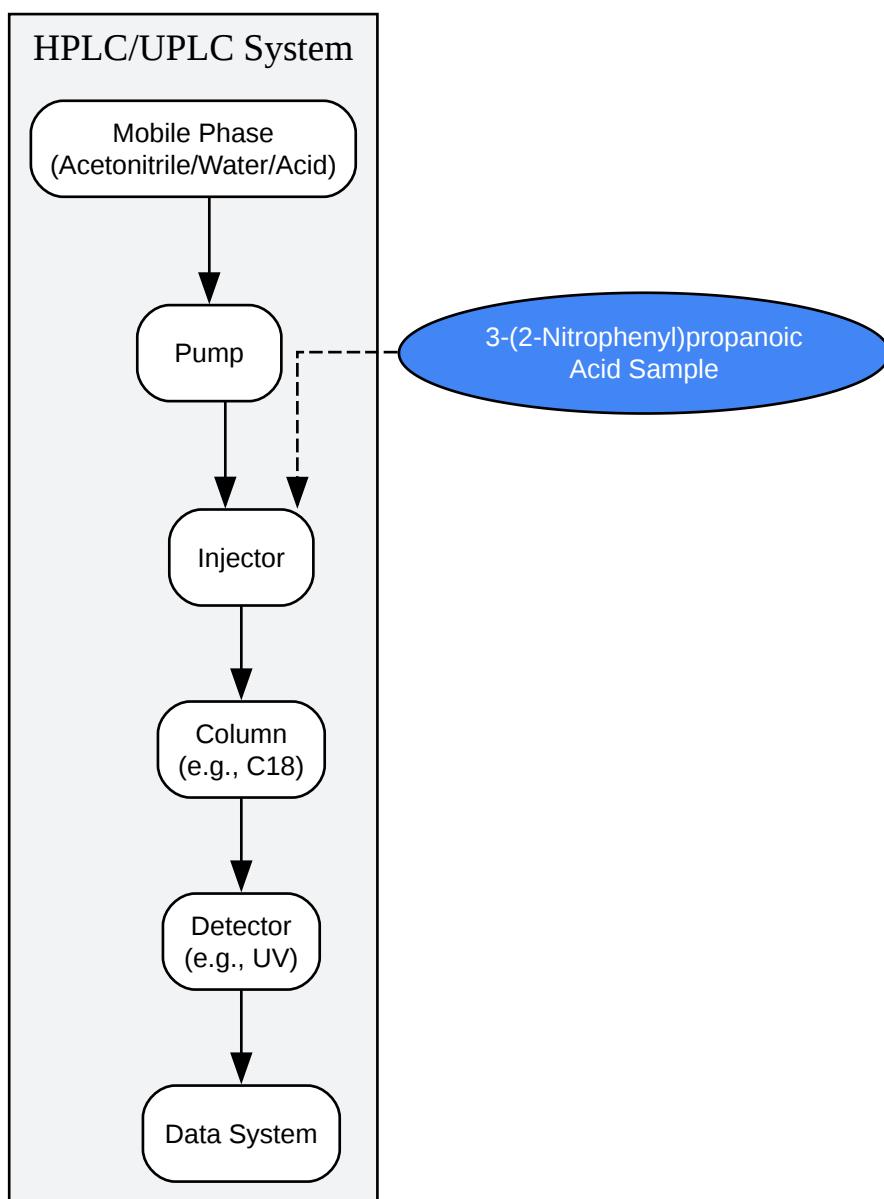
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 3-(2-nitrophenyl)propanoic acid, common fragmentation pathways in electrospray ionization (ESI) would involve:

- Loss of the nitro group (NO_2) or nitric oxide (NO). [5][17][18]* Decarboxylation (loss of CO_2). [5][17]* Cleavage of the propanoic acid chain.

These fragmentation patterns are characteristic of nitroaromatic compounds and carboxylic acids and can be used for structural confirmation. [5][17][18][19]

Applications in Research and Development

3-(2-Nitrophenyl)propanoic acid is a valuable building block in organic synthesis and has potential applications in medicinal chemistry.


Synthetic Intermediate

The primary application of this compound is as a precursor for more complex molecules. The nitro group can be readily reduced to an amino group, which can then participate in a variety of reactions, such as the formation of amides and subsequent cyclization to form nitrogen-containing heterocycles like lactams. [1] These heterocyclic scaffolds are common in many biologically active molecules, including pharmaceuticals. [1] The carboxylic acid functional group provides a handle for various transformations, including esterification, amidation, and reduction to an alcohol. [1]

Analytical Applications

High-Performance Liquid Chromatography (HPLC): 3-(2-Nitrophenyl)propanoic acid can be analyzed using reversed-phase HPLC. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. [20][21][22] The retention of the analyte is governed by its

hydrophobicity. For acidic compounds like 3-(2-nitrophenyl)propanoic acid, the pH of the mobile phase is a critical parameter. Acidifying the mobile phase (e.g., with formic or phosphoric acid) suppresses the ionization of the carboxylic acid, leading to increased retention and improved peak shape. [23] Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development in liquid chromatography that utilizes smaller stationary phase particles (<2 μm) and higher pressures than conventional HPLC. [1][12][24] This results in faster analysis times, higher resolution, and increased sensitivity, making it a powerful technique for the analysis of small molecules like 3-(2-nitrophenyl)propanoic acid. [1][6][12][24]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 2. 25.1 Carboxylic Acids – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. IUPAC Rules [chem.uiuc.edu]
- 4. Naming Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aralresearch.com [aralresearch.com]
- 7. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. d-nb.info [d-nb.info]
- 11. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uhplcs.com [uhplcs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. echemi.com [echemi.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 21. azolifesciences.com [azolifesciences.com]
- 22. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 23. biotage.com [biotage.com]
- 24. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-(2-Nitrophenyl)propanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361564#3-2-nitrophenoxy-propanoic-acid-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com